

2,4,6-Triaminopyrimidine: A Technical Guide to Its Physical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4,6-Triaminopyrimidine**

Cat. No.: **B127396**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Triaminopyrimidine (TAP) is a heterocyclic organic compound featuring a pyrimidine core substituted with three amino groups.^[1] This arrangement makes it a versatile building block in medicinal chemistry and materials science. It serves as a crucial precursor for the synthesis of various pharmaceuticals, including diuretics like Triamterene, antimalarial drugs, and folate antagonists such as aminopterin and methotrexate.^{[2][3]} Its ability to form extensive hydrogen-bonding networks also makes it a subject of interest in supramolecular chemistry.^[3] ^[4] This guide provides a detailed overview of the physical, structural, and spectroscopic properties of **2,4,6-Triaminopyrimidine**, along with relevant experimental protocols.

Chemical and Physical Properties

2,4,6-Triaminopyrimidine is typically an off-white to beige crystalline powder.^{[1][5]} It is known to form dark brown oxidation products when exposed to air, necessitating storage under inert atmosphere in a cool, dark place.^{[1][2]} The compound is stable under normal temperatures and pressures.^[5]

Table 1: General and Physical Properties of 2,4,6-Triaminopyrimidine

Property	Value	Source(s)
Molecular Formula	C ₄ H ₇ N ₅	[1]
Molecular Weight	125.13 g/mol	[2]
CAS Number	1004-38-2	[1]
Appearance	Off-white to beige powder	[1][5]
Melting Point	249-251 °C (lit.)	[1]
Boiling Point	222.58 °C (rough estimate)	[1]
Density	1.29 - 1.51 g/cm ³ (estimate)	[1][5]
pKa	6.84 (at 20 °C)	[1][6]
Vapor Pressure	0 Pa at 25 °C	[1]

Table 2: Solubility Data

Solvent	Solubility (at 20°C)	Source(s)
Water	36.5 g/kg (36.5 g/L)	[2][6][7]
Methanol	22.7 g/kg (Slightly soluble)	[1][2][7]
Ethanol	4.5 g/kg	[2][7]
DMSO	Sparingly soluble	[1]

Molecular and Crystal Structure

The molecular structure of **2,4,6-Triaminopyrimidine** consists of a pyrimidine ring with amino groups at the 2, 4, and 6 positions. The molecule is nearly planar.[8]

In the crystalline state, **2,4,6-Triaminopyrimidine** molecules are organized into complex supramolecular networks primarily through hydrogen bonding.[4][8] The crystal structure is monoclinic, with the space group P2₁/c.[4][8] The molecules are joined into ribbons by N-H···N hydrogen bonds that link the amino groups at the 4 and 6 positions to the ring nitrogen atoms of adjacent molecules.[8] These ribbons then associate through π-π stacking interactions to

form infinite antiparallel double ribbons.[8] This extensive hydrogen bonding and stacking are key to its solid-state properties and its interactions in biological systems.[4][8]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2,4,6-Triaminopyrimidine**.

Table 3: Key Spectroscopic Data for 2,4,6-Triaminopyrimidine

Spectroscopic Method	Key Observations	Source(s)
¹ H NMR	Spectra available for reference.	[9]
¹³ C NMR	Spectra available for reference.	[9]
¹⁵ N NMR	Spectra available for reference (Solvent: DMSO).	[10]
FT-IR (Solid Phase)	Asymmetric and symmetric N-H stretching vibrations (amino groups) observed between 3448 cm ⁻¹ and 3315 cm ⁻¹ . A strong band at 1628 cm ⁻¹ is associated with NH ₂ scissoring vibration.	[11]

Experimental Protocols

Detailed experimental procedures are vital for the synthesis, purification, and analysis of **2,4,6-Triaminopyrimidine**.

Synthesis Protocol (Traube Synthesis)

The classical synthesis of **2,4,6-Triaminopyrimidine** was first reported by Wilhelm Traube in 1905.[2] It involves the condensation of malononitrile with guanidine.

Methodology:

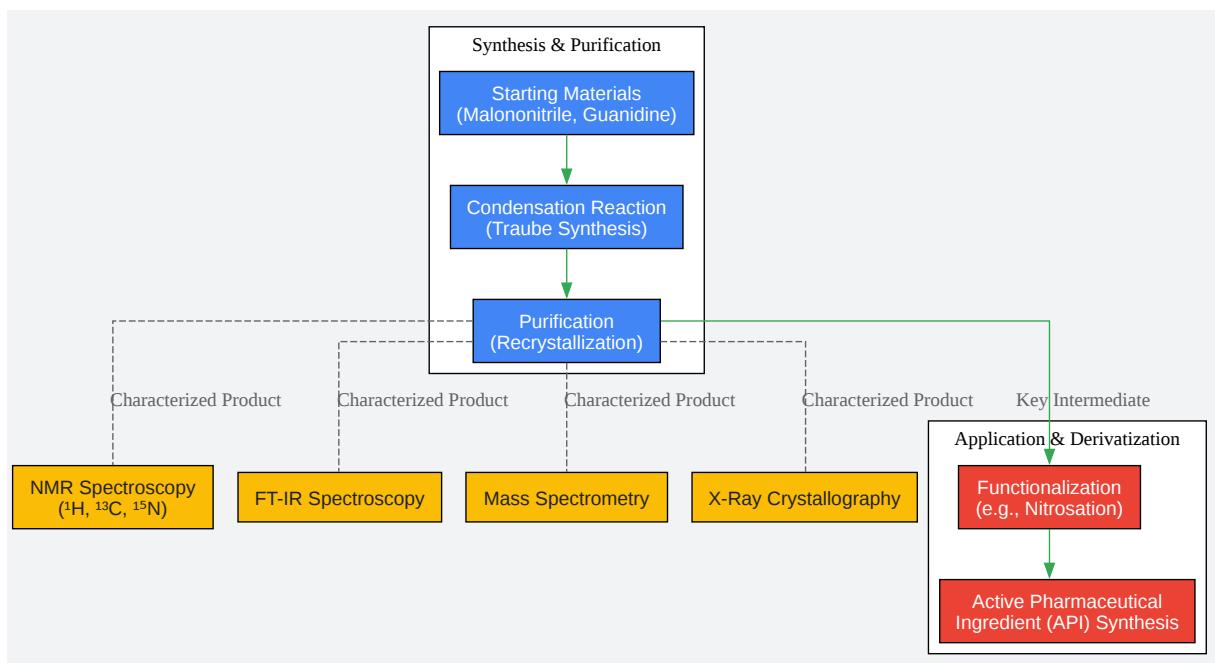
- Preparation of Guanidine Free Base: If starting from a salt like guanidine hydrochloride, the free base is liberated by reacting it with a strong base such as sodium methoxide in an alcohol solvent (e.g., ethanol).[2]
- Condensation Reaction: Malononitrile is added to the solution of guanidine in ethanol.
- Reflux: The reaction mixture is heated under reflux. The exact time can vary, but several hours are typical.
- Exclusion of Air: Due to the high sensitivity of the aromatic triamine product to oxidation, all steps should be carried out under an inert atmosphere (e.g., nitrogen or argon).[2]
- Isolation: The product can be isolated from the solution as a well-crystallizing sulfate by acidification with sulfuric acid.[2]

Purification: Recrystallization

Methodology:

- Dissolve the crude **2,4,6-Triaminopyrimidine** in a minimal amount of a hot solvent mixture, such as dilute aqueous ethanol.[2][8]
- Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to maximize crystal formation.
- Collect the precipitated crystals, which often form as long needles, by filtration.[2]
- Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Characterization: Obtaining Spectroscopic Data


Methodology for NMR Spectroscopy:

- Dissolve a small, accurately weighed sample of purified **2,4,6-Triaminopyrimidine** in a suitable deuterated solvent (e.g., DMSO-d₆, as it is sparingly soluble in many common NMR solvents).[1][10]

- Transfer the solution to an NMR tube.
- Acquire ^1H , ^{13}C , and other relevant NMR spectra (e.g., ^{15}N) using a high-resolution NMR spectrometer.[9][10]
- Process the resulting Free Induction Decay (FID) data (Fourier transform, phase correction, baseline correction) to obtain the final spectrum for analysis.

Workflow and Applications

2,4,6-Triaminopyrimidine is a key starting material for more complex molecules, particularly in the pharmaceutical industry. Its synthesis and subsequent functionalization are critical steps in drug development pipelines.

[Click to download full resolution via product page](#)

Caption: General workflow from synthesis to application of **2,4,6-Triaminopyrimidine**.

A common derivatization is the reaction with nitrous acid (HNO_2) to introduce a nitroso group at the 5-position, forming 2,4,6-triamino-5-nitrosopyrimidine.[2][3] This intermediate can then be

reduced to 2,4,5,6-tetraaminopyrimidine, another crucial building block for pharmaceuticals.[\[2\]](#)
[\[12\]](#)

Biological Role and Significance

2,4,6-Triaminopyrimidine itself exhibits biological activity. It functions as an organic cation that can block paracellular conductance pathways in kidney epithelia, which affects sodium and potassium excretion.[\[1\]](#)[\[6\]](#) More significantly, its derivatives are potent inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism, making them effective as antimalarial, antibacterial, and anticancer agents.[\[2\]](#)[\[13\]](#)[\[14\]](#) The triaminopyrimidine scaffold is also being explored in the development of fast-acting antimalarial clinical candidates.[\[3\]](#) Furthermore, it has been proposed as a potential prebiotic nucleic base analog in studies on the origin of life, as it can react with ribose to form a nucleoside that associates with complementary molecules.[\[2\]](#)[\[15\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4,6-Triaminopyrimidine CAS#: 1004-38-2 [m.chemicalbook.com]
- 2. 2,4,6-Triaminopyrimidine - Wikipedia [en.wikipedia.org]
- 3. 2,4,6-Triaminopyrimidine | 1004-38-2 | Benchchem [benchchem.com]
- 4. Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4,6-Triaminopyrimidine CAS 1004-38-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. lookchem.com [lookchem.com]
- 7. 2,4,6-Triaminopyrimidine, 97% | Fisher Scientific [fishersci.ca]
- 8. journals.iucr.org [journals.iucr.org]
- 9. 2,4,6-Triaminopyrimidine(1004-38-2) 1H NMR [m.chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. researchgate.net [researchgate.net]
- 12. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
- 13. a2bchem.com [a2bchem.com]
- 14. sjomr.org.in [sjomr.org.in]
- 15. RNA world - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [2,4,6-Triaminopyrimidine: A Technical Guide to Its Physical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b127396#physical-properties-and-structure-of-2-4-6-triaminopyrimidine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com